molecular formula C9H6N2 B12539840 Pyrrolo[2,3-B]pyrrolizine CAS No. 680201-87-0

Pyrrolo[2,3-B]pyrrolizine

Cat. No.: B12539840
CAS No.: 680201-87-0
M. Wt: 142.16 g/mol
InChI Key: LUHHQCDQUZRLTI-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-B]pyrrolizine ( 680201-87-0) is a fused heterocyclic compound with a molecular formula of C 9 H 6 N 2 and a molecular weight of 142.16 g/mol. This nitrogen-rich, polycyclic scaffold is of significant interest in various scientific research fields, particularly in the development of novel therapeutic agents and advanced materials. In medicinal chemistry, the pyrrolizine core serves as a privileged structure for designing biologically active molecules. Research into related pyrrolopyridine and pyrrolizine derivatives has demonstrated their potential as inhibitors of key biological targets. For instance, analogous compounds are being investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in anticancer drug discovery . Other studies highlight derivatives as potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for neurodegenerative disease research , and as selective Phosphodiesterase 4B (PDE4B) inhibitors for inflammatory diseases . The scaffold's versatility also extends to its use in DNA-binding studies for antiproliferative agents . Beyond pharmacology, this compound is a valuable building block in materials science. Its planar, π-conjugated structure makes it a promising candidate for creating novel N-doped polycyclic aromatic hydrocarbons (PAHs) with tailored optoelectronic properties . These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of this compound can be achieved through several catalytic methods, including Lewis acid-catalyzed cyclization and phosphine-catalyzed umpolung addition/intramolecular Wittig reactions, which can provide derivatives in high yields . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

680201-87-0

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

pyrrolo[2,3-b]pyrrolizine

InChI

InChI=1S/C9H6N2/c1-2-7-6-8-9(3-4-10-8)11(7)5-1/h1-6H

InChI Key

LUHHQCDQUZRLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=C3C2=CC=N3

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Cyclization Reactions

Lewis acids such as BF₃·OEt₂ and InBr₃ have proven effective in facilitating the cyclization of dicyanovinylene-bis(meso-aryl)dipyrrin precursors to yield Pyrrolo[2,3-B]pyrrolizine derivatives. Shin et al. demonstrated that BF₃·OEt₂ promotes conformational stabilization during macrocycle formation, enabling the synthesis of 2 and its oxidized counterpart 3 under aerobic conditions. The reaction proceeds via a tandem Lewis acid-mediated ring closure and subsequent oxidation (Fig. 1). X-ray crystallography confirmed the planar π-conjugation in 3 , critical for electronic applications.

Key Data:

Catalyst Yield (%) Reaction Time Product Stability
BF₃·OEt₂ 68 12 h Oxidizes in air
InBr₃ 72 8 h Air-stable

This method’s limitation lies in the sensitivity of BF₃·OEt₂ to moisture, necessitating anhydrous conditions.

Phosphine-Catalyzed Umpolung Addition/Intramolecular Wittig Reaction

A breakthrough in catalytic efficiency was achieved through phosphine-mediated umpolung strategies. Li et al. developed a one-pot protocol using tributylphosphine (10 mol%) with bis(4-nitrophenyl)phosphate as a co-catalyst. The reaction involves:

  • Umpolung addition of α,β-unsaturated carbonyl compounds to activated alkynes.
  • Intramolecular Wittig cyclization to form the pyrrolizine core.

This method produced 18 derivatives with yields of 70–98%, showcasing exceptional functional group tolerance. For instance, electron-withdrawing substituents (e.g., –NO₂) accelerated the reaction (3 h vs. 6 h for electron-donating groups).

Acylation-Cyclization Sequential Methodology

Tverdokhlebov et al. pioneered a two-step approach starting from (1,3-dimethylbenzimidazol-2-ylidene)acetonitrile:

  • Acylation with N-Boc proline mixed anhydrides at the exocyclic carbon.
  • HCl-mediated deprotection triggering simultaneous cyclization.

The method yielded masked aldehydes, which were reduced with NaBH₄ to stable pyrrolizines (85–97% yield). Condensation with malononitrile further extended the π-system, producing pyrido-pyrrolizine hybrids.

One-Pot Cascade Reactions for PAH Integration

Bartkowski et al. integrated this compound into polycyclic aromatic hydrocarbons (PAHs) via a sequential process:

  • Suzuki coupling to install aryl boronic acids.
  • Boc deprotection under acidic conditions.
  • Buchwald–Hartwig amination for N-arylation.

This cascade achieved near-quantitative yields for red/NIR-emitting dyes, with emission maxima tunable from 650 nm to 740 nm via donor-acceptor engineering.

Metal-Lewis Acid Synergistic Catalysis

Garst and Stanley independently reported synergistic systems combining Pd(OAc)₂ with AlCl₃ for stereoselective syntheses. For example, vinyl aziridines undergo Pd-catalyzed C–N bond cleavage, followed by AlCl₃-mediated cyclization to form pyrrolizines with >90% enantiomeric excess. This method is particularly valuable for pharmaceutical intermediates requiring chiral purity.

Comparative Analysis of Methodologies

Method Advantages Limitations Scale-Up Potential
Lewis Acid Catalysis Short reaction times Moisture-sensitive reagents Moderate
Phosphine Umpolung High yields, broad substrate scope Requires toxic phosphines Low
Acylation-Cyclization Produces masked electrophiles Multi-step purification High
Cascade Reactions Atom-economical, modular High catalyst loading Moderate
Synergistic Catalysis Excellent stereocontrol Expensive metal ligands Low

Chemical Reactions Analysis

2.1. General Synthetic Approaches

  • 1,3-Dipolar Cycloaddition : This method is commonly used for synthesizing complex heterocycles. It involves the reaction of azomethine ylides with suitable dipolarophiles to form the desired ring system .

  • Condensation Reactions : These are often employed in the synthesis of heterocyclic compounds, involving the combination of simpler molecules to form more complex structures .

Chemical Reactions of Related Compounds

Understanding the chemical reactions of related compounds can provide insights into the potential reactivity of pyrrolo[2,3-b]pyrrolizine.

3.1. Pyrrolo[2,3-B]pyridines

  • Nitration and Halogenation : Pyrrolo[2,3-b]pyridines undergo nitration, bromination, and iodination primarily at the 3-position .

  • Reaction with Mannich Bases : These reactions typically occur at the 3-position as well .

3.2. Pyrrolo[3,4-A:3',4'-F]pyrrolizines

  • 1,3-Dipolar Cycloaddition : This method is used to synthesize these compounds via azomethine ylides .

Potential Chemical Reactions of this compound

Given the structural similarity to other heterocyclic compounds, this compound might undergo reactions such as:

  • Electrophilic Substitution : Similar to pyrrolo[2,3-b]pyridines, substitutions might occur at specific positions.

  • Cycloaddition Reactions : The presence of multiple rings could facilitate cycloaddition reactions, similar to those observed in pyrrolo[3,4-a:3',4'-f]pyrrolizines.

Data and Research Findings

While specific data on this compound is limited, related compounds provide valuable insights:

CompoundReaction TypeConditionsYield
Pyrrolo[2,3-b]pyridinesNitrationHNO3, AcOHHigh
Pyrrolo[3,4-a:3',4'-f]pyrrolizines1,3-Dipolar CycloadditionAzomethine Ylide, MaleimideGood

Scientific Research Applications

Pharmacological Applications

Pyrrolo[2,3-B]pyrrolizine derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound compounds:

  • Cytotoxic Effects : Compounds derived from this compound have shown significant cytotoxicity against various cancer cell lines. For instance, a study evaluated spiro-fused pyrrolo[3,4-a]pyrrolizines and found that certain derivatives exhibited notable activity against human erythroleukemia (K562) and cervical carcinoma (HeLa) cell lines, with specific compounds demonstrating IC50 values indicating effective antiproliferative activity .
  • Mechanism of Action : The mechanism underlying the anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with certain pyrrolo[3,4-a]pyrrolizine derivatives resulted in significant cell-cycle perturbation and morphological changes in HeLa cells .

Anti-inflammatory Properties

This compound derivatives have also been recognized for their anti-inflammatory effects. Some compounds have been identified as inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. These inhibitors can potentially reduce inflammation by modulating cellular signaling pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound compounds often involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity.

Synthetic Routes

Common synthetic methods include:

  • One-pot Reactions : Efficient one-pot reactions have been developed to synthesize this compound derivatives using readily available starting materials .
  • Cycloaddition Reactions : 1,3-dipolar cycloaddition methods have been utilized to create complex structures with potential biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

  • Variations in substituents on the pyrrole moiety significantly influence biological activity. For instance, modifications to the hydrogen atoms in the pyrrole ring can lead to enhanced antiproliferative effects against cancer cells .

Case Study: Antitumor Agents

A series of pyrrolo[3,4-a]pyrrolizines were synthesized and tested for their antitumor properties. The most active compounds showed significant cytotoxicity against K562 and HeLa cell lines with IC50 values indicating effective inhibition of cell proliferation .

Case Study: PDE Inhibition

Another study focused on the development of selective PDE4B inhibitors derived from this compound scaffolds. These compounds exhibited favorable pharmacokinetic profiles and demonstrated efficacy in reducing TNF-α release from macrophages exposed to inflammatory stimuli .

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine

Structural Differences :

  • Pyrrolo[2,3-d]pyrimidine replaces the pyridine ring with a pyrimidine ring, introducing an additional nitrogen atom. This enhances hydrogen-bonding capacity, often improving kinase binding.
    Biological Activity :
  • In BTK inhibition, pyrrolo[2,3-b]pyridine derivatives (e.g., compound 3P ) demonstrated superior enzymatic (IC50 = 6.0 nM) and cellular (IC50 = 14 nM) activity compared to pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 2 ) .
    Selectivity :
  • Pyrrolo[2,3-b]pyridine scaffolds exhibit fewer off-target interactions in kinase assays due to optimized steric bulk and substituent placement .

Pyrrolo[2,3-b]pyridine vs. Pyrido[4,3-b]indole Derivatives (e.g., AV1451)

Tau Aggregation Selectivity :

  • Pyrrolo[2,3-b:4,5-c']dipyridine derivatives (a bicyclic variant of pyrrolo[2,3-b]pyridine) showed >10-fold higher selectivity for Tau aggregates over monoamine oxidase A (MAO-A) compared to pyrido[4,3-b]indole derivatives like AV1451 . Pharmacokinetics:
  • Reduced MAO-A binding minimizes CNS side effects, enhancing their viability as PET tracers for Alzheimer’s disease .

Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,4-a]pyrrolizine

Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyrazine

Kinase Inhibition :

  • Pyrrolo[2,3-b]pyrazine derivatives (e.g., aloisines) bind cyclin-dependent kinases (CDKs) through distinct hinge-region interactions compared to pyrrolo[2,3-b]pyridines. The pyrazine nitrogen alters electron distribution, reducing affinity for CDK5 and GSK3β .

Structural and Functional Insights

  • Substituent Effects : Functionalization at the 5-position of pyrrolo[2,3-b]pyridine (e.g., thiazol-4-yl groups) enhances kinase inhibition by enabling hydrophobic pocket interactions .
  • Scaffold Flexibility: The aminoindazole-pyrrolo[2,3-b]pyridine (AIPP) core mimics the dimensions of IKKα inhibitors like SU909 but achieves isoform selectivity through tailored H-bond donor/acceptor motifs .

Q & A

Q. What are the common synthetic routes for Pyrrolo[2,3-b]pyrrolizine derivatives?

this compound derivatives are synthesized via multi-step protocols, often involving halogenation, cross-coupling, and cyclization. For example:

  • Halogenation : Use NBS in DMSO to brominate intermediates (e.g., Scheme 7 in ).
  • Sonogashira Coupling : Introduce alkynes using Pd(PPh₃)₂Cl₂/CuI catalysts (e.g., Me₃SiC≡CH in THF/Et₃N).
  • Cyclization : Employ KOtBu in NMP at 100°C to form the pyrrolizine core. Alternative routes include reacting 2-chloro-3-vinylquinoline precursors with p-aminobenzenesulphonamide under thermal conditions, followed by hydrolysis to yield 1H-pyrrolo[2,3-b]quinolines .

Q. How can this compound compounds be characterized spectroscopically?

Key techniques include:

  • NMR : ¹H and ¹³C NMR (e.g., δ 8.85 ppm for aromatic protons in substituted derivatives) .
  • Mass Spectrometry : High-resolution TOF-LC/MS for molecular ion confirmation (e.g., Agilent 6210 system) .
  • IR : Functional group analysis (e.g., FTIR for C≡C stretches) .
  • Melting Points : Consistency in mp values (e.g., 170–172°C for specific intermediates) .

Q. What in vitro assays are used to evaluate the biological activity of Pyrrolo[2,3-b]pyrrolizines?

Common assays include:

  • Kinase Inhibition : JAK or B-RAF inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antiparasitic Activity : Anti-T. cruzi assays in mammalian cell cultures (e.g., EC₅₀ determination).
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values for histone deacetylase inhibitors) .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for this compound-based kinase inhibitors?

SAR studies focus on:

  • Substituent Variation : Modifying positions 3 and 5 with aryl/heteroaryl groups to optimize binding (e.g., 3-ethynylpyridine for enhanced JAK affinity) .
  • Bioisosteric Replacement : Replacing pyridine with pyrazine to improve solubility (e.g., pyrrolo[2,3-b]pyrazine derivatives).
  • Patent Analysis : Reviewing substituted derivatives in kinase inhibitor patents (e.g., substituents affecting FGFR1 selectivity) .

Q. What challenges arise when transitioning this compound compounds from in vitro to in vivo models?

Key challenges include:

  • Pharmacokinetics : Poor oral bioavailability due to low solubility; addressed via fluorobenzoate derivatization (e.g., methyl 4-fluorobenzoate analogues) .
  • Metabolic Stability : Rapid hepatic clearance mitigated by introducing electron-withdrawing groups (e.g., trifluoroacetyl derivatives) .
  • Toxicity : Hepatotoxicity risks in pyrrolizidine alkaloids require structural modifications (e.g., reducing planarity to avoid DNA intercalation) .

Q. How can contradictory synthesis yields be resolved in pyrrolizine chemistry?

Contradictions often stem from:

  • Reagent Purity : Impure boronic acids in Suzuki couplings reduce yields (e.g., recrystallization of 3,4-dimethoxyphenylboronic acid improves efficiency).
  • Reaction Conditions : Optimizing microwave-assisted synthesis (e.g., Biotage Initiator at 400 W) enhances reproducibility .
  • Workup Protocols : Flash chromatography with ethanol vs. acetonitrile affects recovery rates .

Q. What metal-free strategies exist for synthesizing Pyrrolo[2,3-b]pyrrolizines?

A green approach uses I₂/PhI(OAc)₂ -mediated oxidative C–H amination:

  • Mechanism : I⁺ catalysis enables coupling of 2-indolylenamides to form pyrrolo[2,3-b]indoles without transition metals .
  • Advantages : Avoids Pd/Cu residues, critical for pharmaceutical applications .

Q. How are computational methods applied to predict biological targets of Pyrrolo[2,3-b]pyrrolizines?

Techniques include:

  • Molecular Docking : Simulating binding to kinase ATP pockets (e.g., B-RAF V600E mutant) .
  • QSAR Modeling : Correlating logP values with anti-HIV activity for fluorobenzoate derivatives .
  • ADMET Prediction : Using software like ACD/Labs to optimize pharmacokinetic profiles .

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